molecular formula C9H5N B071261 4-Buta-1,3-diynylpyridine CAS No. 176715-52-9

4-Buta-1,3-diynylpyridine

Cat. No.: B071261
CAS No.: 176715-52-9
M. Wt: 127.14 g/mol
InChI Key: XZIQPDVMFOZALA-UHFFFAOYSA-N
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Description

4-Buta-1,3-diynylpyridine is a chemical compound with the molecular formula C9H5N It is characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Buta-1,3-diynylpyridine typically involves the coupling of pyridine derivatives with buta-1,3-diyne precursors. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and a terminal alkyne. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Buta-1,3-diynylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the triple bonds in the buta-1,3-diynyl group to double or single bonds, leading to different structural analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alkenyl or alkyl pyridines .

Scientific Research Applications

4-Buta-1,3-diynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Buta-1,3-diynylpyridine involves its interaction with molecular targets through its reactive functional groups. The buta-1,3-diynyl group can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: The combination of these structural features allows for versatile chemical modifications and the development of novel materials and bioactive compounds .

Properties

IUPAC Name

4-buta-1,3-diynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIQPDVMFOZALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938842
Record name 4-(Buta-1,3-diyn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176715-52-9
Record name 4-(Buta-1,3-diyn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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